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Compound Name: 2-Bromo-5-phenylpyridin-3-amine

Cat. No.: B3203833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-phenylpyridin-3-amine is a versatile heterocyclic building block with significant

potential in medicinal chemistry. Its strategic placement of a bromine atom, an amino group,

and a phenyl ring on a pyridine core offers multiple reaction sites for the synthesis of complex

molecules. This scaffold is of particular interest in the development of kinase inhibitors and

other therapeutic agents, leveraging the well-established importance of aminopyridine

derivatives in drug discovery. While direct biological activity data for 2-Bromo-5-
phenylpyridin-3-amine is not extensively documented in publicly available literature, its close

analogs have demonstrated a range of biological effects, highlighting the potential of this

compound as a key intermediate.

These application notes provide an overview of the potential applications of 2-Bromo-5-
phenylpyridin-3-amine based on the activities of its analogs, along with detailed protocols for

its derivatization.

Key Applications in Medicinal Chemistry
The 2-bromo-5-substituted-pyridin-3-amine scaffold is a valuable starting point for the synthesis

of various biologically active molecules. The bromine atom at the 2-position is amenable to

various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse
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substituents. The amino group at the 3-position can be acylated, alkylated, or used in

cyclization reactions to build more complex heterocyclic systems.

Intermediate for Kinase Inhibitors
The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The

nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds

with the kinase hinge region. By utilizing 2-Bromo-5-phenylpyridin-3-amine as a starting

material, medicinal chemists can synthesize libraries of compounds for screening against

various kinases. The phenyl group at the 5-position can be directed towards the solvent-

exposed region of the ATP-binding pocket, and the bromine at the 2-position can be replaced

with various fragments to optimize potency and selectivity.

Synthesis of Biologically Active Heterocycles
Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been synthesized and

evaluated for various biological activities. These studies provide a strong rationale for exploring

the derivatives of 2-Bromo-5-phenylpyridin-3-amine in similar therapeutic areas.

Anti-thrombolytic Activity: Analogs have shown potential in preventing blood clot formation.[1]

Antimicrobial and Biofilm Inhibition: Derivatives have demonstrated activity against bacteria,

such as Escherichia coli.[1]

Hemolytic Activity: The cytotoxic effects of some analogs have been evaluated against red

blood cells.[1]

Data Presentation
The following tables summarize the biological activities of derivatives of the closely related

analog, 5-bromo-2-methylpyridin-3-amine, which underwent Suzuki cross-coupling to replace

the bromine with various aryl groups. This data provides a reference for the potential activities

of derivatives of 2-Bromo-5-phenylpyridin-3-amine.

Table 1: Biofilm Inhibition of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli[1]
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Compound 5-Aryl Substituent Biofilm Inhibition (%)

4f 4-(methylsulfonyl)phenyl 91.95

4a 4-methylphenyl ~87.36

4e 4-methoxyphenyl ~87.09

4i 3-chloro-4-fluorophenyl ~86.48

4d 4-fluorophenyl ~84.30

4b 3,5-dimethylphenyl ~83.90

4g 4-iodophenyl ~83.62

4c 4-chlorophenyl ~82.97

Table 2: Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives[1]

Compound 5-Aryl Substituent Clot Lysis (%)

4b 3,5-dimethylphenyl 41.32

4g 4-iodophenyl 29.21

4a 4-methylphenyl 21.51

Experimental Protocols
The following protocols are adapted from established procedures for the derivatization of

similar bromo-aminopyridine compounds and can be applied to 2-Bromo-5-phenylpyridin-3-
amine.[1]

Protocol 1: General Procedure for Suzuki Cross-
Coupling of 2-Bromo-5-phenylpyridin-3-amine
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce a

new aryl or heteroaryl group at the 2-position.

Materials:
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2-Bromo-5-phenylpyridin-3-amine

Arylboronic acid (1.2 equivalents)

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

Potassium phosphate (2.3 equivalents)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Schlenk flask

Nitrogen or Argon atmosphere

Procedure:

To a Schlenk flask, add 2-Bromo-5-phenylpyridin-3-amine (1 equivalent),

tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere

(Nitrogen or Argon).

Add the arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water

(a minimal amount to dissolve the phosphate, e.g., 4:1 dioxane:water).

Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

Filter the mixture and dilute the filtrate with ethyl acetate.
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Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-

5-phenylpyridin-3-amine.

Protocol 2: N-Acetylation of 2-Bromo-5-phenylpyridin-3-
amine
This protocol describes the protection of the amino group, which can be useful for subsequent

functionalization at the bromine position.

Materials:

2-Bromo-5-phenylpyridin-3-amine

Acetic anhydride (1.1 equivalents)

Acetonitrile

Concentrated sulfuric acid (catalytic amount)

Deionized water

Procedure:

Under a nitrogen atmosphere, dissolve 2-Bromo-5-phenylpyridin-3-amine (1 equivalent) in

acetonitrile.

Add acetic anhydride (1.1 equivalents) to the solution.

Carefully add a few drops of concentrated sulfuric acid.

Heat the mixture to 60 °C and stir for 30-60 minutes, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.
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Slowly add deionized water dropwise to precipitate the product.

Stir the mixture for about an hour at room temperature.

Filter the precipitate, wash with deionized water, and dry to yield N-(2-bromo-5-

phenylpyridin-3-yl)acetamide.
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Caption: Synthetic routes for the derivatization of 2-Bromo-5-phenylpyridin-3-amine.

Potential Kinase Inhibition Mechanism
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Caption: Proposed binding mode of a 2-Aryl-5-phenylpyridin-3-amine derivative in a kinase

active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3203833?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3203833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

